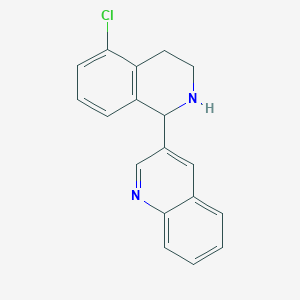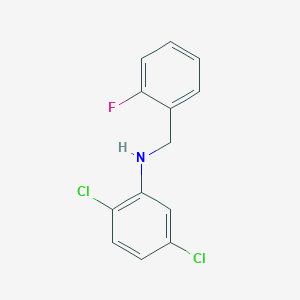
2,5-Dichloro-N-(2-fluorobenzyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-(2-fluorobenzyl)aniline is a chemical compound with the molecular formula C13H10Cl2FN. It is an aniline derivative where the aniline ring is substituted with two chlorine atoms at the 2 and 5 positions and a fluorobenzyl group at the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2-fluorobenzyl)aniline typically involves the reaction of 2,5-dichloroaniline with 2-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation reactions can produce quinones.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N-(2-fluorobenzyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-N-(2-fluorobenzyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,5-Dichloro-N-(2-fluorobenzyl)aniline is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern on the aniline ring also contributes to its distinct properties compared to other dichloroaniline derivatives.
Eigenschaften
Molekularformel |
C13H10Cl2FN |
|---|---|
Molekulargewicht |
270.13 g/mol |
IUPAC-Name |
2,5-dichloro-N-[(2-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Cl2FN/c14-10-5-6-11(15)13(7-10)17-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2 |
InChI-Schlüssel |
OMETVKUDIZPYAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide](/img/structure/B15174709.png)

![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B15174720.png)
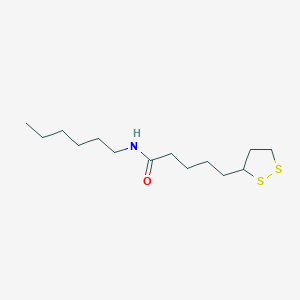
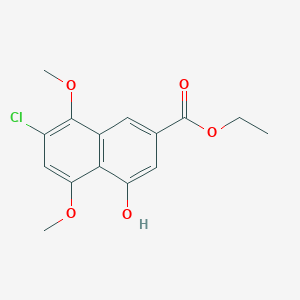
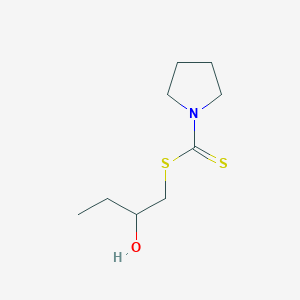
![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B15174750.png)
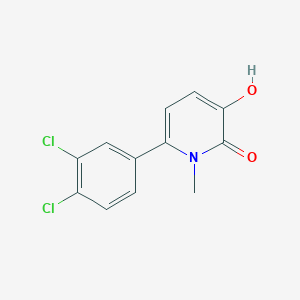
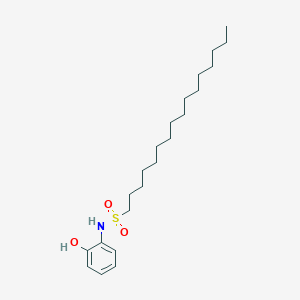
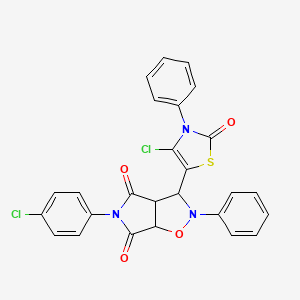
![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)
